3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester

Protecting group chemistry Silyl ether stability Hydrolytic resistance

3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester (CAS 109462-20-6) is the racemic form of a tert-butyldimethylsilyl (TBDMS)-protected monomethyl ester of 3-hydroxypentanedioic acid. It is a C12H24O5Si compound (MW 276.4 g/mol) typically supplied at ≥95% purity.

Molecular Formula C12H24O5Si
Molecular Weight 276.4 g/mol
CAS No. 109462-20-6
Cat. No. B009162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
CAS109462-20-6
Molecular FormulaC12H24O5Si
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC
InChIInChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)
InChIKeyCTZDWHZODOCMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic Acid Monomethyl Ester (CAS 109462-20-6) – A Racemic Silyl-Protected Chiral Building Block


3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester (CAS 109462-20-6) is the racemic form of a tert-butyldimethylsilyl (TBDMS)-protected monomethyl ester of 3-hydroxypentanedioic acid. It is a C12H24O5Si compound (MW 276.4 g/mol) typically supplied at ≥95% purity . This half-acid/half-ester structure, bearing an acid-stable TBDMS protecting group on the 3-hydroxy position, serves as a pivotal racemic intermediate for optical resolution into enantiopure (R)- and (S)-3-[(tert-butyldimethylsilyl)oxy]pentanedioic acid monomethyl esters—themselves established chiral synthons for HMG-CoA reductase inhibitor (statin) synthesis .

Why In-Class 3-Hydroxyglutarate Monoesters Cannot Simply Replace 109462-20-6 in Statin-Directed Synthesis


Compounds within the 3-hydroxypentanedioic acid monoester family are not functionally interchangeable because their utility in multi-step chiral synthesis depends simultaneously on (i) the protecting group at the 3-hydroxy position, (ii) the esterification state of the carboxylic acids, and (iii) the enantiomeric composition. The unprotected 3-hydroxypentanedioic acid monomethyl ester (CAS 109462-19-3) is prone to self-condensation and cannot be carried through harsh reaction conditions ; the TMS-protected analog undergoes premature solvolysis under standard work-up conditions, losing its protecting group before the desired synthetic step is complete ; the enantiopure (R)- or (S)-TBDMS forms (CAS 109744-49-2 / 109721-08-6) preclude the cost-saving option of performing racemic-resolution steps in-house ; and the dimethyl diester eliminates the orthogonal reactivity of the free carboxylic acid that enables selective chain elongation. The racemic TBDMS monoester 109462-20-6 uniquely satisfies all four requirements.

Quantitative Differentiation Evidence for 3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic Acid Monomethyl Ester vs. Closest Analogs


Hydrolytic Stability Advantage of the TBDMS Moiety Over TMS: A ~10,000-Fold Improvement

The tert-butyldimethylsilyl (TBDMS) protecting group present in 109462-20-6 confers approximately 10⁴ times greater hydrolytic stability than the corresponding trimethylsilyl (TMS) group, as documented in the standard reference work on protective groups in organic synthesis . This stability difference is critical for synthetic sequences requiring aqueous work-up, acidic washes, or exposure to silica gel chromatography—conditions under which TMS ethers undergo substantial or complete cleavage. While specific head-to-head data for the 3-hydroxyglutarate scaffold are not reported in the primary literature, the class-level stability hierarchy (TBDMS >> TMS) is universally acknowledged and quantified in the protecting-group canon.

Protecting group chemistry Silyl ether stability Hydrolytic resistance Multi-step organic synthesis

Racemic Form Enables In-House Optical Resolution to >96% ee Enantiomers for Statin Synthesis

Konoike et al. (1998) demonstrated that the racemic mixture 1 (CAS 109462-20-6) can be resolved using (+)-dehydroabietylamine to yield the (R)-enantiomer as a crystalline diastereomeric salt in 43% yield with >96% ee, and the (S)-enantiomer from the mother liquor with 93% ee . Both enantiomers were subsequently converted into Wittig reagent 2 and sulfoxide 8, which were employed in the enantioconvergent synthesis of a potent HMG-CoA reductase inhibitor (compound 15). This establishes the racemate as the essential starting material for generating either enantiomer in high optical purity, whereas purchasing pre-resolved enantiopure forms eliminates the flexibility to produce both stereoisomers from a single inventory .

Optical resolution Chiral synthon HMG-CoA reductase inhibitor Statin intermediate Enantiomeric excess

Characterized Synthetic Yield and Purity for the Racemic TBDMS Monoester from a Statin Process Patent

In a process patent (US 2009/0076292 A1) assigned to Teva Pharmaceuticals, the synthesis of racemic methyl hydrogen 3-hydroxyglutarate (TBDMS protected)—the target compound 109462-20-6—was achieved by methanolysis of 3-hydroxyglutaric anhydride (TBDMS protected). The reaction was conducted at 60–65 °C for 12 h, yielding 88.4% isolated product with 94.5% purity as determined by GC area % . This contrasts with the unprotected monomethyl 3-hydroxypentanedioate (CAS 109462-19-3), which is typically obtained via sodium borohydride reduction of acetonedicarboxylic acid monomethyl ester in 73% yield but lacks the TBDMS protection required for downstream statin chemistry .

Process chemistry Rosuvastatin intermediate GC purity Methanolysis Scale-up reproducibility

Enzymatic Kinetic Resolution Capacity: Wild-Type vs. Engineered Lipase Performance on TBDMS-Protected Substrate

Wu et al. (2017) showed that wild-type Pseudozyma antarctica lipase B (CALB) exhibits S-selectivity toward 3-TBDMSO glutaric anhydride (kcat/KM = 0.59 mM⁻¹ s⁻¹), while the engineered variant EF5 reversed and enhanced R-selectivity to an eeR of 85% and increased catalytic efficiency 14-fold to kcat/KM = 8.29 mM⁻¹ s⁻¹ . Under optimized conditions, EF5 produced (R)-3-TBDMSO glutaric acid methyl monoester at a titer of 55 ± 1.6 g L⁻¹ with 98.5% eeR. Although this study focuses on the anhydride substrate, it underscores that the TBDMS-protected scaffold is amenable to both chemical optical resolution (see Evidence Item 2) and enzymatic kinetic resolution, whereas unprotected 3-hydroxyglutarate monoesters are susceptible to non-enzymatic hydrolysis and acyl migration that erode optical purity .

Biocatalysis Lipase B Enantioselective hydrolysis Rational protein design Green chemistry

Procurement-Driven Application Scenarios for 3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic Acid Monomethyl Ester (CAS 109462-20-6)


Asymmetric Synthesis of HMG-CoA Reductase Inhibitors (Statins) via Optical Resolution of the Racemate

In the synthesis of rosuvastatin, atorvastatin, and related statin drug candidates, the racemic TBDMS-protected monomethyl ester 109462-20-6 is treated with a chiral resolving agent (e.g., (+)-dehydroabietylamine) to furnish both (R)- and (S)-enantiomers with >96% and 93% ee, respectively . The (R)-enantiomer is converted to a Wittig reagent (2) and the (S)-enantiomer to a sulfoxide building block (8); both are used in an enantioconvergent route to a single enantiomeric HMG-CoA reductase inhibitor . Procuring the racemate rather than the individual enantiomers reduces the number of supply lines and enables parallel synthesis campaigns.

Kilogram-Scale Biocatalytic Production of (R)-3-TBDMSO Glutaric Acid Methyl Monoester

Using the TBDMS-protected glutaric anhydride derived from 109462-20-6, immobilized CALB variants (e.g., Novozym 435 or engineered EF5) catalyze enantioselective methanolysis to produce (R)-3-TBDMSO glutaric acid methyl monoester at titers exceeding 117 g L⁻¹ with 98.5% ee . This green-chemistry approach avoids chiral auxiliaries, operates at ambient temperature, and has been demonstrated at multi-gram scale, making it suitable for pilot-plant procurement of the precursor racemate 109462-20-6.

Orthogonal Protection Strategy for Iterative Chain Elongation to 3,5-Dihydroxyheptanoic Acid Pharmacophore

The free carboxylic acid in 109462-20-6 can be selectively activated (e.g., as an acid chloride or via mixed anhydride) for coupling with nucleophilic partners, while the TBDMS-protected hydroxyl and the methyl ester remain inert . This orthogonality is essential for constructing the 3,5-dihydroxyheptanoic acid side chain found in all statin pharmacophores. The TBDMS group survives aqueous acidic and basic work-up conditions (ca. 10⁴ times more stable than TMS), ensuring that the hydroxyl remains protected throughout the sequence and is cleaved only at the final step using fluoride (TBAF) .

Quality-Controlled Intermediate for Generic Drug Substance Filing (Rosuvastatin Calcium)

The compound 109462-20-6 is explicitly described as an intermediate in the process patent US 2009/0076292 A1, where it is prepared with a reported purity of 94.5% (GC area %) . For chemical companies filing Drug Master Files (DMFs) or Abbreviated New Drug Applications (ANDAs) for generic rosuvastatin, purchasing a racemic intermediate with a documented, patent-precedented purity specification simplifies the regulatory demonstration of process control and impurity profiling .

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